1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

molecular weight ligand efficiency solubility

Researchers screening aqueous enzyme targets often face non-specific binding and aggregation from lipophilic probes. This fluorinated α,β-unsaturated ketone directly addresses that challenge. Its low cLogP (0.88), small fragment size (MW 222.21), and only 2 rotatable bonds minimize assay interference and entropic binding penalties, delivering a cleaner baseline for HTS campaigns. For procurement managers, this ensures reliable, reproducible data from a defined chemical probe. • Quantifiable advantages over N-phenyl/benzyl analogs (>2.5-fold higher LogP, >28% higher MW) for intracellular target selectivity. • Simplifies parallel synthesis & analytical characterization with minimal conformational complexity. • Commercial availability at ≥95% purity supports consistent lead identification.

Molecular Formula C9H13F3N2O
Molecular Weight 222.21 g/mol
Cat. No. B15050522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one
Molecular FormulaC9H13F3N2O
Molecular Weight222.21 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C=CC(=O)C(F)(F)F
InChIInChI=1S/C9H13F3N2O/c1-13-4-6-14(7-5-13)3-2-8(15)9(10,11)12/h2-3H,4-7H2,1H3
InChIKeyHFVPPIFYFLQVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one Physicochemical Profile


1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one (CAS 716363-06-3) is a fluorinated α,β-unsaturated ketone belonging to the trifluorobutenone-piperazine class. It has a molecular formula of C₉H₁₃F₃N₂O and a molecular weight of 222.21 g/mol . The compound is commercially available at ≥95–98% purity from multiple specialty chemical suppliers and is classified as a fluoroalkene research chemical .

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one: Analogs Not Interchangeable


Within the trifluorobutenone-piperazine series, seemingly minor changes to the N-substituent on the piperazine ring produce quantifiably distinct physicochemical profiles. Replacing the N-methyl group with bulkier or more lipophilic substituents (e.g., phenyl, benzyl) alters molecular weight by ≥28%, LogP by >2.5-fold, and the number of rotatable bonds by ≥50% . These variations have well-documented consequences for aqueous solubility, membrane permeability, and entropic binding penalties, making direct substitution of one analog for another in a biological assay or synthetic sequence scientifically unsound without explicit verification [1].

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one: Key Evidence vs. Analogs


Lower Molecular Weight Enhances Solubility

The target compound has a molecular weight (MW) of 222.21 g/mol, which is 21.8% lower than the 4-phenylpiperazine analog (284.28 g/mol) and 25.5% lower than the 4-benzylpiperazine analog (298.30 g/mol) . Within the same core scaffold, lower MW is typically associated with improved aqueous solubility and more favorable ligand efficiency metrics [1].

molecular weight ligand efficiency solubility drug-likeness

Hydrophilicity Advantage Over N-Phenyl and N-Benzyl Analogs

The computed LogP (cLogP) of the target compound is 0.88, compared with 2.45 for both the 4-phenylpiperazine analog and the 4-benzylpiperazine analog, as reported by the same vendor (Leyan) . This represents a 2.8-fold lower predicted lipophilicity, suggesting significantly greater aqueous solubility and reduced non-specific protein binding, which are advantageous in biochemical and cell-based assays [1].

LogP lipophilicity hydrophilicity partition coefficient

Reduced Conformational Flexibility Favors Bioavailability

The target compound possesses only 2 rotatable bonds, compared to 3 for the 4-phenylpiperazine analog and 4 for the 4-benzylpiperazine analog . Lower rotatable bond count reduces the entropic penalty upon target binding and generally improves the probability of achieving oral bioavailability according to Veber's rules [1].

rotatable bonds conformational entropy binding affinity drug-likeness

Higher Purity Specification Compared to N-Benzyl Analog

The target compound is routinely available at 98% purity from major vendors, while the closest N-benzyl analog is typically offered at only 90% purity . This 8-percentage-point difference in specification reduces the likelihood of impurity-driven artifacts in biological assays and simplifies downstream synthetic use.

purity quality control reproducibility procurement

Patent Link to Fatty Acid Oxidation Inhibition

The trifluorobutenone-piperazine scaffold to which the target compound belongs is claimed in patent DE60314662T2 as fatty acid oxidation inhibitors useful for treating diabetes, cardiovascular disease, and obesity [1]. While not specifically enumerated as an exemplified compound, the target compound's structural features—N-methylpiperazine coupled to a trifluoromethyl enone electrophile—match the general formula of the claimed series, positioning it as a relevant building block or probe molecule for metabolic disease target validation [2].

fatty acid oxidation inhibitor metabolic disease patent piperazine scaffold

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one: Optimal Application Scenarios


Fragment-Based Lead Discovery with Hydrophilic Scaffold

With a molecular weight of 222.21 g/mol and a cLogP of 0.88, this compound is lighter and markedly more hydrophilic than its N-phenyl or N-benzyl analogs (MW >284; LogP >2.4) . These properties make it an ideal fragment-sized starting point for medicinal chemistry programs targeting intracellular or aqueous-exposed binding pockets where solubility and ligand efficiency are critical.

Electrophilic Probe for Metabolic Disease Target Validation

The α,β-unsaturated ketone functionality combined with the N-methylpiperazine motifplaces this compound within the scope of fatty acid oxidation inhibitor patents (DE60314662T2) [1]. Its relatively low conformational flexibility (2 rotatable bonds) and high commercial purity (98%) support its use as a defined probe for chemoproteomic target-identification studies in metabolic disease pathways.

Intermediate for Piperazine Library Diversification

The 98% commercial purity and the absence of bulky N-substituents make this compound a convenient starting material for parallel synthesis or late-stage functionalization . Its 2 rotatable bonds minimize conformational complexity, simplifying analytical characterization of derivative libraries compared to analogs with 3–4 rotatable bonds.

Biochemical Assay Development with Low Interference

The combination of low cLogP (0.88) and small molecular size reduces the risk of non-specific protein binding and aggregation-based assay interference . For high-throughput screening (HTS) campaigns against aqueous enzyme targets, this compound offers a cleaner baseline profile compared to more lipophilic analogs (LogP 2.45).

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